3-(Fluoromethyl)-3,5-dihydroxypentanoic acid
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Overview
Description
3-(Fluoromethyl)-3,5-dihydroxypentanoic acid is an organic compound that features a fluoromethyl group attached to a pentanoic acid backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as a pentanoic acid derivative, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes has been explored as a promising approach due to its selectivity and mild reaction conditions . This method leverages the natural ability of enzymes to introduce fluorine atoms into organic molecules, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-3,5-dihydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-(Fluoromethyl)-3,5-dihydroxypentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It has potential as a precursor for drug development, particularly in designing enzyme inhibitors and other therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes. The fluoromethyl group can enhance the compound’s binding affinity to enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3,5-dihydroxypentanoic acid
- 3-(Bromomethyl)-3,5-dihydroxypentanoic acid
- 3-(Iodomethyl)-3,5-dihydroxypentanoic acid
Uniqueness
3-(Fluoromethyl)-3,5-dihydroxypentanoic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and bioavailability compared to its halogenated analogs. These properties make it particularly valuable in pharmaceutical and biochemical research .
Properties
IUPAC Name |
3-(fluoromethyl)-3,5-dihydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4/c7-4-6(11,1-2-8)3-5(9)10/h8,11H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRQPGKAEVKDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(=O)O)(CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439895 |
Source
|
Record name | 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536-88-5 |
Source
|
Record name | 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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